molecular formula C10H9ClFNO B7995675 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile CAS No. 1379351-38-8

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile

Cat. No.: B7995675
CAS No.: 1379351-38-8
M. Wt: 213.63 g/mol
InChI Key: LTCLCGJBWNYUHC-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile is an organic compound characterized by the presence of a nitrile group attached to a butane chain, which is further connected to a phenoxy group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile typically involves the reaction of 2-chloro-5-fluorophenol with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxybutanenitriles.

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group and halogen substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-5-fluoro-phenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    4-(2-Chloro-5-fluoro-phenoxy)butanamide: Similar structure but with an amide group instead of a nitrile.

    2-Chloro-5-fluorophenol: The phenol precursor used in the synthesis of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile.

Uniqueness

This compound is unique due to the combination of its nitrile group and halogenated phenoxy moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile (CAS No. 1379351-38-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

This compound is synthesized through the nucleophilic substitution reaction of 2-chloro-5-fluorophenol with 4-chlorobutanenitrile in the presence of a base like potassium carbonate. The reaction typically occurs in a solvent such as dimethylformamide (DMF) under reflux conditions, followed by purification through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of 2-chloro-5-fluorophenol have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have shown inhibition of cell proliferation in cancer cell lines, indicating a potential for further development as therapeutic agents against malignancies . The specific action mechanism may involve the modulation of key signaling pathways related to cell growth and apoptosis.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The presence of the nitrile group and halogen substituents can enhance binding affinity to enzymes or receptors, thereby influencing various biochemical pathways .

Research Findings and Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Antibacterial Studies :
    • A study evaluated the antibacterial efficacy of phenolic compounds, including derivatives similar to this compound, using the disc diffusion method. Results indicated significant inhibition zones against tested bacterial strains .
  • Anticancer Activity :
    • In vitro assays on cancer cell lines demonstrated that compounds with structural similarities exhibited IC50 values in the nanomolar range, suggesting potent growth inhibition . Further investigation into their mechanisms revealed that these compounds could induce apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Activity Compound Similarity Target Organisms/Cells IC50 Values Mechanism
Antibacterial2-Chloro-5-fluorophenolE. coli, S. aureusVaries (mg/mL range)Disruption of cell wall integrity
AnticancerVarious phenolic derivativesL1210 mouse leukemia cellsNanomolar rangeInduction of apoptosis

Properties

IUPAC Name

4-(2-chloro-5-fluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-9-4-3-8(12)7-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCLCGJBWNYUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256521
Record name Butanenitrile, 4-(2-chloro-5-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379351-38-8
Record name Butanenitrile, 4-(2-chloro-5-fluorophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379351-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-(2-chloro-5-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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